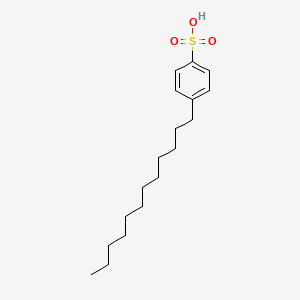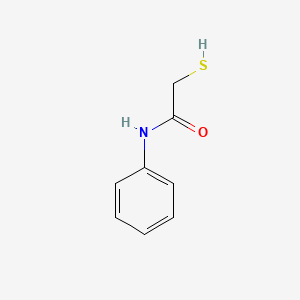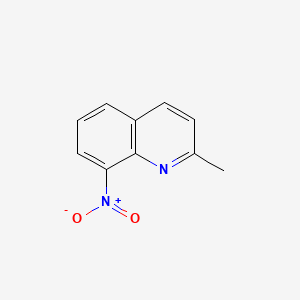![molecular formula C9H12N2O B1328961 7-羟基-2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓 CAS No. 886366-76-3](/img/structure/B1328961.png)
7-羟基-2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound has a unique structure that includes a benzene ring fused with a diazepine ring, making it a subject of interest in various scientific research fields.
科学研究应用
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors.
Medicine: Investigated for its anxiolytic and hypnotic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
作用机制
Target of Action
It is known that benzodiazepines, a class of compounds to which this molecule belongs, typically interact with gamma-aminobutyric acid (gaba) receptors in the central nervous system .
Biochemical Pathways
Benzodiazepines, including potentially 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol, affect the GABAergic pathway. They bind to the GABA-A receptor, increasing the frequency of chloride channel opening events. This enhances the inhibitory effect of GABA, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Pharmacokinetics
Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Benzodiazepines typically result in decreased anxiety, sedation, relaxation of muscles, and anticonvulsant activity .
Action Environment
The action environment of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is likely to be influenced by factors such as the individual’s metabolic rate, liver function, age, and concurrent medications, which can affect the metabolism and excretion of benzodiazepines . Environmental factors such as temperature and pH could potentially influence the stability of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol typically involves the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α,β-unsaturated ketones. This reaction leads to the formation of the diazepine ring. The reduction of these compounds with lithium aluminium hydride affords the corresponding saturated heterocycles .
Industrial Production Methods
Industrial production methods for benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol, often utilize continuous flow chemistry. This method allows for efficient and scalable synthesis of the compound. The process involves the acylation of aminobenzophenones followed by intramolecular cyclization reactions .
化学反应分析
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the diazepine ring to its saturated form using reducing agents like lithium aluminium hydride.
Substitution: Substitution reactions can occur at different positions on the benzene ring, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the substituents added.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Oxazepam: Known for its use in treating anxiety and insomnia.
Lorazepam: Widely used for its sedative and anxiolytic effects.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is unique due to its specific structural configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its hydroxyl group at the 7-position can influence its binding affinity and metabolic stability .
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-8-1-2-9-7(5-8)6-10-3-4-11-9/h1-2,5,10-12H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYCOQDSDCFYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649681 |
Source


|
| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-76-3 |
Source


|
| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)










